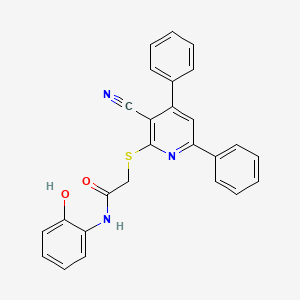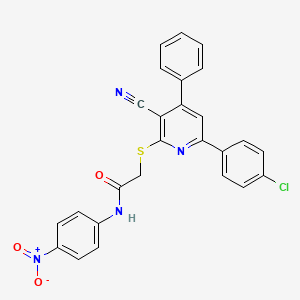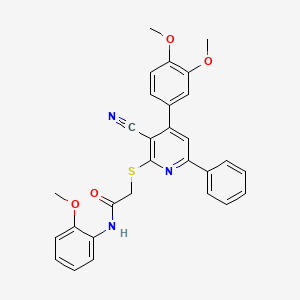
2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioether Formation: The triazole derivative is then reacted with an allyl halide to introduce the allyl group.
Acetamide Formation: The final step involves the reaction of the triazole-thioether intermediate with 3-nitroaniline and acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyl and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
Oxidation Products: Epoxides, alcohols, or ketones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: Triazole derivatives are studied for their potential use in the development of new materials with unique properties.
Biology
Antimicrobial Activity: Compounds with triazole rings are often investigated for their antimicrobial properties against bacteria, fungi, and viruses.
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it a potential candidate for drug development.
Medicine
Anticancer Activity: Research may explore the compound’s potential as an anticancer agent by studying its effects on cancer cell lines.
Anti-inflammatory Activity: The compound may be evaluated for its ability to reduce inflammation in various biological models.
Industry
Agriculture: The compound may be used as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: It may serve as an intermediate in the synthesis of more complex pharmaceutical agents.
作用機序
The mechanism of action of 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Thioether Compounds: Compounds with sulfur-containing ether linkages.
Nitroaromatic Compounds: Compounds with nitro groups attached to aromatic rings.
Uniqueness
The uniqueness of 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C19H17N5O3S |
|---|---|
分子量 |
395.4 g/mol |
IUPAC名 |
N-(3-nitrophenyl)-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H17N5O3S/c1-2-11-23-18(14-7-4-3-5-8-14)21-22-19(23)28-13-17(25)20-15-9-6-10-16(12-15)24(26)27/h2-10,12H,1,11,13H2,(H,20,25) |
InChIキー |
OLCJTXUTNDTIPA-UHFFFAOYSA-N |
正規SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


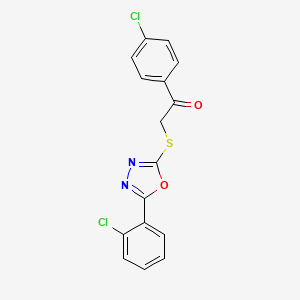
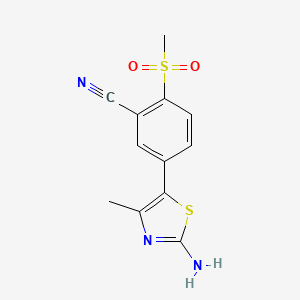

![5-Chloro-8-methyl-7-(3-methylbut-2-en-1-yl)-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulene-1(2H)-thione](/img/structure/B11770148.png)
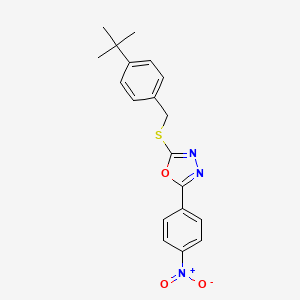
![1-[5-(2-Amino-phenyl)-furan-2-yl]-ethanone](/img/structure/B11770153.png)
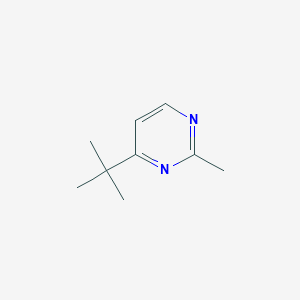

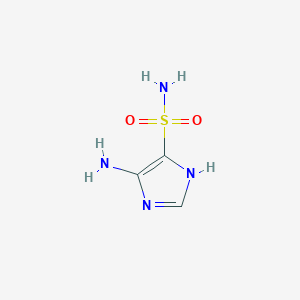
![3,5-Dimethylbenzo[d]isoxazole](/img/structure/B11770180.png)
